molecular formula C15H14ClFN2O2 B3012947 N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide CAS No. 1436162-30-9

N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide

Cat. No. B3012947
CAS RN: 1436162-30-9
M. Wt: 308.74
InChI Key: QPCLOMPJZVBEPS-UHFFFAOYSA-N
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Description

The compound "N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and enzyme inhibition. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can give insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide linkers, which are crucial for biological activity. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides demonstrates the importance of the carboxamide linker for dopamine D3 receptor selectivity . Additionally, the conversion of carboxylic acids to N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide as a coupling agent is a relevant synthetic method that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions such as intramolecular hydrogen bonds, which stabilize the molecule's conformation. For example, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibits extensive intramolecular hydrogen bonding, which is critical for the stability of the molecule . These structural insights are important for understanding how the molecular structure of "N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide" might influence its biological activity and interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds often target specific biological receptors or enzymes. For instance, the synthesis of fluoropyridine carboxamide derivatives aims to inhibit the enzyme monoamine oxidase B (MAO-B), which is relevant for neuropsychiatric diseases . The chemical reactions leading to the formation of these compounds, including the introduction of fluorine atoms, are critical for their biological function and could be similar to the reactions involved in the synthesis of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structure-activity relationships. For example, the presence of a 2-chloro or 2-trifluoromethyl substituted phenyl group on the cinnoline ring was found to be favorable for antitumor activity in 4-(2-fluorophenoxy)quinoline derivatives . This suggests that the substitution pattern on the phenyl ring can significantly affect the biological properties of these compounds. Similarly, the physical and chemical properties of "N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide" would likely be influenced by its substituents and functional groups.

Scientific Research Applications

Selective Kinase Inhibition

The chemical's structure is akin to compounds that have been identified as potent and selective inhibitors of the Met kinase superfamily. For instance, derivatives like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy research (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have shown potent antitubercular and antibacterial activities. These compounds were designed, synthesized, and confirmed through various analytical methods, demonstrating significant activity against tuberculosis and bacterial strains, providing a foundation for new antitubercular agents (Bodige et al., 2019).

Radiotracer Development for PET Imaging

Compounds structurally related to N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide have been explored for their potential as radiotracers in positron emission tomography (PET) studies. For example, nucleophilic displacement strategies were used to synthesize radiolabeled compounds for studying cannabinoid receptors in the brain, offering insights into the synthesis and application of PET tracers for neurological research (Katoch-Rouse & Horti, 2003).

Synthesis and Evaluation of Antibacterial Agents

The synthesis of novel compounds, including those with fluoropyridine cores, has been directed towards evaluating antibacterial properties. Studies have focused on synthesizing and characterizing compounds to identify those with significant antibacterial activity, contributing to the search for new antimicrobial agents (Egawa et al., 1984).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-21-13(10-3-2-4-12(16)7-10)9-19-15(20)11-5-6-18-14(17)8-11/h2-8,13H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCLOMPJZVBEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=NC=C1)F)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide

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